molecular formula C8H17NO3 B13160946 6-(1-Aminopropan-2-yl)-1,4-dioxepan-6-ol

6-(1-Aminopropan-2-yl)-1,4-dioxepan-6-ol

Cat. No.: B13160946
M. Wt: 175.23 g/mol
InChI Key: OADUVNAADFVGHV-UHFFFAOYSA-N
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Description

6-(1-Aminopropan-2-yl)-1,4-dioxepan-6-ol is a chemical compound with a unique structure that includes both an amino group and a dioxepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Aminopropan-2-yl)-1,4-dioxepan-6-ol typically involves the reaction of 1-aminopropan-2-ol with a suitable epoxide to form the dioxepane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the ring closure. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(1-Aminopropan-2-yl)-1,4-dioxepan-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines .

Scientific Research Applications

6-(1-Aminopropan-2-yl)-1,4-dioxepan-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1-Aminopropan-2-yl)-1,4-dioxepan-6-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the dioxepane ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-Aminopropan-2-yl)-1,4-dioxepan-6-ol is unique due to the presence of both an amino group and a dioxepane ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

6-(1-aminopropan-2-yl)-1,4-dioxepan-6-ol

InChI

InChI=1S/C8H17NO3/c1-7(4-9)8(10)5-11-2-3-12-6-8/h7,10H,2-6,9H2,1H3

InChI Key

OADUVNAADFVGHV-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(COCCOC1)O

Origin of Product

United States

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